molecular formula C10H9N3O2 B8648864 2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol

2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol

Cat. No.: B8648864
M. Wt: 203.20 g/mol
InChI Key: JHSJMWXIGMCTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with appropriate pyrimidine precursors under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine or pyrimidine N-oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridinecarboxaldehyde: A precursor in the synthesis of 2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol.

    2-Amino-6-methylpyridine: Another related compound with similar structural features.

    6-Methylpyridine-2-carboxaldehyde: Used in the synthesis of various heterocyclic compounds.

Uniqueness

This compound is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-hydroxy-2-(6-methylpyridin-2-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9N3O2/c1-6-3-2-4-7(11-6)10-12-8(14)5-9(15)13-10/h2-5H,1H3,(H2,12,13,14,15)

InChI Key

JHSJMWXIGMCTMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=CC(=O)N2)O

Origin of Product

United States

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